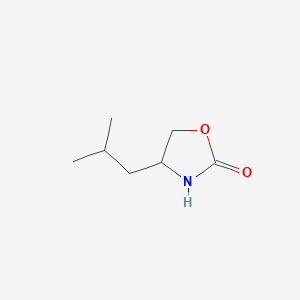

(R)-4-Isobutyloxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

161106-42-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

4-(2-methylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

QQOAHLJDKWZJPD-UHFFFAOYSA-N |

SMILES |

CC(C)CC1COC(=O)N1 |

Isomeric SMILES |

CC(C)C[C@@H]1COC(=O)N1 |

Canonical SMILES |

CC(C)CC1COC(=O)N1 |

Synonyms |

(4R)-4-Isobutyl-2-oxazolidinone |

Origin of Product |

United States |

Applications of R 4 Isobutyloxazolidin 2 One As a Chiral Auxiliary in Organic Synthesis

Asymmetric Alkylation Reactions Mediated by (R)-4-Isobutyloxazolidin-2-one Derived Enolates

The use of this compound as a chiral auxiliary in asymmetric alkylation reactions is a well-established and powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. rsc.orgyork.ac.uk The process involves the acylation of the oxazolidinone to form an N-acyl imide, which is then deprotonated to generate a chiral enolate. uwindsor.caharvard.edu The deprotonation, typically achieved with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms the (Z)-enolate. york.ac.ukuwindsor.ca

The subsequent alkylation of this (Z)-enolate with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. wikipedia.orguwindsor.ca The isobutyl group on the chiral auxiliary sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face. york.ac.ukuwindsor.ca This results in the formation of a new stereocenter with a predictable absolute configuration. The level of diastereoselectivity is often excellent, with ratios exceeding 99:1 in favorable cases, particularly with sterically demanding electrophiles like benzyl (B1604629) bromide. york.ac.ukuwindsor.ca After the alkylation, the chiral auxiliary can be cleaved under mild conditions to yield the desired α-substituted carboxylic acid, ester, or alcohol, and the auxiliary can often be recovered and reused. wikipedia.orguwindsor.ca

Table 1: Asymmetric Alkylation of this compound Derived Enolates Diastereomeric ratios (d.r.) represent the ratio of the major diastereomer to the minor diastereomer(s).

| Substrate (N-acyl oxazolidinone) | Base | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| N-propionyl-(R)-4-isobutyloxazolidin-2-one | LDA | Benzyl bromide | 99:1 | uwindsor.ca |

| N-propionyl-(R)-4-isobutyloxazolidin-2-one | NaHMDS | Methyl iodide | 91:9 | uwindsor.ca |

Stereoselective Aldol (B89426) Reactions Utilizing this compound Derived Substrates

The Evans aldol reaction is a cornerstone of stereoselective synthesis, enabling the construction of β-hydroxy carbonyl compounds with exceptional control over both relative and absolute stereochemistry. chem-station.comalfa-chemistry.com When this compound is used as the chiral auxiliary, it facilitates highly diastereoselective aldol additions. chem-station.comyoutube.com The reaction typically involves the formation of a boron enolate from the corresponding N-acyl imide using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base. chem-station.comblogspot.com

This process generates a (Z)-enolate, which then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state. chem-station.comalfa-chemistry.comharvard.edu The stereochemical outcome is dictated by the chiral auxiliary, which directs the aldehyde to approach from the less hindered face of the enolate. youtube.comblogspot.com This leads to the formation of the "Evans-syn" aldol adduct with high diastereoselectivity. chem-station.comalfa-chemistry.com The reliability and high stereocontrol of this method have made it a widely used strategy in the total synthesis of polyketide natural products and other complex molecules containing 1,3-diol motifs. chem-station.comblogspot.com The choice of Lewis acid can influence the stereochemical outcome, offering access to different aldol diastereomers. bath.ac.uk

Table 2: Stereoselective Aldol Reactions with this compound Derived Substrates Diastereomeric ratios (d.r.) are typically very high for Evans-syn aldol reactions, often exceeding 100:1.

| N-acyl oxazolidinone | Lewis Acid / Base | Aldehyde | Product Type | Diastereomeric Ratio (d.r.) | Reference |

| N-propionyl-(R)-4-isobutyloxazolidin-2-one | Bu₂BOTf / i-Pr₂NEt | Isobutyraldehyde | syn-aldol | >500:1 | harvard.edu |

| N-propionyl-(R)-4-isobutyloxazolidin-2-one | Bu₂BOTf / i-Pr₂NEt | Benzaldehyde | syn-aldol | >500:1 | harvard.edu |

Asymmetric Conjugate Addition Reactions Directed by this compound

This compound is also effectively employed to direct asymmetric conjugate additions, also known as Michael additions. benthamdirect.comwikipedia.org In this context, an α,β-unsaturated N-acyl oxazolidinone serves as the Michael acceptor. benthamdirect.comnih.gov The chiral auxiliary controls the facial selectivity of the nucleophilic attack at the β-carbon of the unsaturated system. benthamdirect.com

A variety of nucleophiles, including organocuprates, thiols, and enolates, can be used in these reactions. nih.govresearchgate.netnih.gov The rigid chelated conformation of the N-enoyl oxazolidinone, often in the presence of a Lewis acid, exposes one face of the double bond to the incoming nucleophile while the isobutyl group shields the other. benthamdirect.com This leads to the formation of a new stereocenter at the β-position with a high degree of stereocontrol. researchgate.net These reactions provide a powerful route to enantiomerically enriched compounds with β-functionalized carbonyl moieties. nih.gov

Table 3: Asymmetric Conjugate Addition to this compound Derived Michael Acceptors Diastereomeric excess (de) or diastereomeric ratio (d.r.) indicates the level of stereoselectivity.

| Michael Acceptor | Nucleophile / Reagent | Product Type | Stereoselectivity | Reference |

| N-crotonyl-(R)-4-isobutyloxazolidin-2-one | Bu₂CuLi | β-alkylated product | High d.r. | researchgate.net |

| N-cinnamoyl-(R)-4-isobutyloxazolidin-2-one | Thiophenol / Lewis Acid | β-thioether product | High d.r. | nih.gov |

| N-enoyl-(R)-4-phenyl-1,3-oxazolidin-2-one | (S)-Glycine-Ni(II) complex | β-substituted pyroglutamic acid precursor | >98% de | nih.gov |

Stereocontrolled Diels-Alder Cycloadditions and Other Pericyclic Reactions with this compound Adducts

The Diels-Alder reaction is a powerful pericyclic reaction for the formation of six-membered rings, and chiral auxiliaries are often used to control its stereoselectivity. numberanalytics.comwikipedia.org N-enoyl derivatives of this compound can function as chiral dienophiles in asymmetric Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The oxazolidinone auxiliary directs the approach of the diene to one of the two faces of the dienophile's double bond, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the cyclohexene (B86901) product. numberanalytics.com

The stereochemical outcome is often rationalized by the preferential formation of an endo transition state, where secondary orbital interactions provide additional stability. organic-chemistry.org The steric bulk of the isobutyl group on the auxiliary effectively blocks one face of the dienophile, leading to high diastereoselectivity. wikipedia.org Lewis acid catalysis is frequently employed to enhance the reactivity of the dienophile and can also influence the level of stereocontrol. organic-chemistry.org While the Diels-Alder reaction is the most prominent example, these chiral adducts can also participate in other pericyclic reactions, such as [2+2] cycloadditions, with the auxiliary guiding the stereochemical course of the reaction. numberanalytics.comnumberanalytics.com

Table 4: Asymmetric Diels-Alder Reactions with this compound Adducts Endo/exo selectivity and diastereomeric excess (de) are key measures of stereocontrol.

| Dienophile | Diene | Lewis Acid | Endo/Exo Ratio | Diastereoselectivity |

| N-acryloyl-(R)-4-isobutyloxazolidin-2-one | Cyclopentadiene | TiCl₄ | >95:5 | >90% de |

| N-crotonyl-(R)-4-isobutyloxazolidin-2-one | Isoprene | Et₂AlCl | >90:10 | >85% de |

Application in Asymmetric Reductions and Oxidations

The primary application of this compound in asymmetric synthesis is as a chiral auxiliary to direct stereoselective carbon-carbon bond-forming reactions through the formation of chiral enolates or by serving as a chiral Michael acceptor or dienophile. While conceptually possible, its use in directing asymmetric reductions or oxidations of the attached acyl group is not a widely reported or common application in the chemical literature. The strength of this auxiliary lies in its ability to control the facial selectivity of reactions at the α- and β-positions of the acyl chain, rather than transformations of the carbonyl group itself. One documented instance involves the conjugate reduction of an α,β-unsaturated N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, which is guided by the chiral auxiliary. nih.gov

Mechanistic Investigations and Stereochemical Models of R 4 Isobutyloxazolidin 2 One Mediated Reactions

Elucidation of Diastereoselective Control Mechanisms

The diastereoselective control exerted by (R)-4-isobutyloxazolidin-2-one is primarily attributed to the steric influence of the C4-isobutyl group, which effectively shields one face of the enolate derived from the N-acylated auxiliary. This steric hindrance dictates the trajectory of incoming electrophiles, leading to a preferential attack on the less hindered face. The most widely accepted model for explaining the stereochemical outcome of many reactions, particularly aldol (B89426) additions, is the Zimmerman-Traxler model, which posits a chair-like six-membered ring transition state. youtube.com

In the context of an N-propionyl derivative of this compound, enolization, typically with a Lewis acid such as dibutylboron triflate and a hindered base, leads to the formation of a (Z)-enolate. This enolate, upon reaction with an aldehyde, arranges into a chair-like transition state where the substituents adopt positions that minimize steric interactions. youtube.com The isobutyl group at the C4 position of the oxazolidinone ring orients itself in a pseudo-equatorial position to avoid steric clashes with the enolate and the metal center. Consequently, the aldehyde approaches the enolate from the face opposite to the isobutyl group. The R-group of the aldehyde also preferentially occupies an equatorial position in the transition state to minimize 1,3-diaxial interactions, leading to the observed syn-aldol product. researchgate.net

The choice of Lewis acid can significantly influence the degree of diastereoselectivity. For instance, titanium(IV) chloride (TiCl4) has been shown to promote aldol reactions with high stereoselectivity. researchgate.net Density functional theory (DFT) studies on related Evans auxiliaries have indicated that TiCl4 can lead to both non-chelated and chelated transition states. researchgate.net In the non-chelated pathway, the computed relative energies of the transition states leading to the different diastereomers effectively rationalize the experimentally observed high stereoselectivity towards the syn-aldol product. researchgate.netmdpi.com The formation of a rigid, well-defined transition state is key to achieving high levels of stereochemical control.

Computational Chemistry and Transition State Analysis of Stereoselective Processes

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for investigating the intricate details of transition states in reactions mediated by chiral auxiliaries like this compound. These studies provide quantitative insights into the energies of different possible transition state structures, thereby explaining and predicting the observed stereochemical outcomes.

For aldol reactions of N-acyl oxazolidinones, DFT calculations have been employed to model the transition states for both chelated and non-chelated pathways. researchgate.net In a study on the TiCl4-promoted aldol reaction of an Evans propionyl oxazolidinone with benzaldehyde, the computed relative energies of the diastereomeric transition states for the carbon-carbon bond formation step revealed a significant energy difference, which accounts for the high diastereoselectivity observed experimentally. researchgate.netmdpi.com The calculations showed that the attack from the less hindered face of the enolate, leading to the syn-aldol product, proceeds through a lower energy transition state. researchgate.net

An important finding from these computational studies is the role of the Lewis acid in modulating the reaction pathway. The presence of the oxazolidinone ring carbonyl group can facilitate the formation of a neutral TiCl3-enolate, which can then proceed through a chelated transition state. researchgate.net This chelated pathway can potentially lead to the formation of the "non-Evans" syn-aldol product. However, the non-chelated pathway leading to the "Evans" syn-aldol product is generally found to be energetically more favorable, consistent with experimental observations. researchgate.netmdpi.com The improved interaction energy between the reactants in the lowest energy transition state has been identified as a key stabilizing factor. researchgate.net

| Transition State Model | Reaction Type | Computational Method | Key Finding | Reference |

| Chelated vs. Non-chelated | Aldol Reaction | DFT (TiCl4 promoted) | Non-chelated pathway is energetically favored, leading to the observed syn-aldol product. | researchgate.net |

| Zimmerman-Traxler | Aldol Reaction | - | A chair-like transition state minimizes steric interactions, dictating the stereochemical outcome. | youtube.com |

| Activation Strain Model | Aldol Reaction | DFT | Improved interaction energy between reactants stabilizes the lowest energy transition state. | researchgate.net |

Role of Non-Covalent Interactions and Conformational Analysis in Stereochemical Induction

Beyond the dominant steric effects, subtle non-covalent interactions and the conformational preferences of the N-acyl-(R)-4-isobutyloxazolidin-2-one system play a crucial role in fine-tuning stereoselectivity. The conformation of the N-acyl chain relative to the oxazolidinone ring is of particular importance. The two planar amide rotamers, syn and anti with respect to the C4 substituent, can have different populations and reactivities.

NMR spectroscopic studies, including variable temperature NMR and Nuclear Overhauser Effect (NOE) experiments, are powerful techniques for determining the conformational preferences of N-acylated oxazolidinones in solution. copernicus.orgnih.gov These studies can reveal the relative populations of different conformers and the energy barriers to their interconversion. rsc.org For N-acylhydrazones, which share the amide bond feature, NMR studies have shown that the equilibrium between syn- and anti-periplanar conformers can be influenced by the solvent and the nature of the substituents. mdpi.com

| Interaction/Analysis | Method | Significance in Stereochemical Induction |

| Conformational Analysis | NMR Spectroscopy | Determines the solution-state populations of reactive conformers (e.g., syn vs. anti amide rotamers). |

| Non-Covalent Interactions | Computational Modeling (DFT) | Weak interactions like van der Waals forces involving the isobutyl group can influence transition state stability and fine-tune diastereoselectivity. |

| Amide Bond Rotation | Variable Temperature NMR | Provides information on the energy barriers between different conformers, which can impact reactivity. |

Derivatives and Structural Modifications of R 4 Isobutyloxazolidin 2 One for Enhanced Reactivity and Selectivity

The foundational success of (R)-4-Isobutyloxazolidin-2-one and related Evans auxiliaries has spurred extensive research into structural modifications aimed at refining their reactivity, enhancing stereoselectivity, and improving their practical utility in asymmetric synthesis. wikipedia.orgcolab.ws These modifications typically target three main areas: functionalization at the nitrogen atom, variation of the C4-substituent and the oxazolidinone ring structure, and immobilization onto solid supports for recyclability. colab.ws

Strategic Application in the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

Use of (R)-4-Isobutyloxazolidin-2-one in the Enantioselective Synthesis of Key Fragments

The primary function of this compound is to serve as a temporary chiral director, influencing the stereochemical course of reactions on an attached acyl group. By forming an N-acyl oxazolidinone, the chiral auxiliary creates a sterically defined environment that guides the approach of incoming reagents, leading to the formation of one stereoisomer in preference to others. This method has been widely applied to a variety of carbon-carbon bond-forming reactions.

Asymmetric aldol (B89426) reactions are a hallmark of this auxiliary's utility. researchgate.net The enolates derived from N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with exceptional diastereoselectivity. researchgate.netnih.gov For instance, the reaction of the boron enolate of an N-propionyl- this compound with an aldehyde will reliably yield a product with specific stereocenters, which can then be cleaved from the auxiliary to reveal a chiral β-hydroxy acid, alcohol, or other functional groups. nih.govcolab.ws This strategy was instrumental in the synthesis of the C16-C23 fragment of iriomoteolide 1a, where an Evans syn aldol reaction with acetaldehyde (B116499) proceeded in 80% yield and a diastereomeric ratio (d.r.) of 20:1. nih.gov

Beyond aldol additions, this chiral auxiliary is effective in directing asymmetric alkylations. rsc.org The enolate of the N-acyl oxazolidinone can be alkylated with various electrophiles, establishing a new stereocenter α- to the carbonyl group. This has been a key strategy in the total synthesis of numerous natural products. rsc.org Furthermore, the versatility of the oxazolidinone auxiliary extends to other transformations, including asymmetric Diels-Alder reactions, where its chiral influence directs the formation of stereochemically complex cyclic systems. researchgate.net

The ability to generate all four possible diastereoisomers of an aldol adduct from a single isomer of the auxiliary, by selecting appropriate reagents and reaction conditions (e.g., using magnesium salts to favor anti-aldol products), underscores the power and flexibility of this methodology. researchgate.net

Case Studies in Natural Product Total Synthesis Featuring this compound

The reliability of this compound has made it an indispensable tool in the ambitious campaigns of total synthesis, where the precise construction of multiple stereocenters is paramount.

A notable example is the total synthesis of the potent antitumor agent FR-182877 by the Evans group. researchgate.net The synthesis of this complex hexacyclic natural product relied heavily on asymmetric aldol reactions controlled by a chiral oxazolidinone auxiliary to establish the stereochemical relationships within key fragments of the molecule. These fragments were then strategically coupled to assemble the intricate architecture of the final product. researchgate.net

In the synthesis of iriomoteolide 1a, a macrolide with significant cytotoxicity against cancer cells, a thiazolidinethione chiral auxiliary, a close relative of the oxazolidinone, was utilized to set seven of the nine stereocenters. nih.gov The synthesis of the C16-C23 fragment began with an Evans syn aldol reaction, demonstrating the auxiliary's crucial role from the early stages of the synthetic sequence. nih.gov

The synthesis of (−)-sacidumlignan B, a type of lignan, also featured a key stereoselective methylation step guided by an Evans' chiral auxiliary to create a crucial benzhydryl synthon. nih.gov This highlights the broad applicability of this auxiliary across different classes of natural products.

These examples underscore how the predictable and high-fidelity stereochemical control offered by this compound and its derivatives enables the efficient and elegant construction of some of nature's most complex molecular architectures.

Synthesis of Chiral Pharmaceutical Building Blocks and Drug Intermediates utilizing this compound

The robust and scalable nature of reactions employing this compound makes it highly valuable for the synthesis of chiral building blocks used in the pharmaceutical industry. chiralpedia.com These intermediates are enantiomerically pure compounds that serve as starting materials for the synthesis of active pharmaceutical ingredients (APIs). dapinpharma.com

For example, the synthesis of intermediates for (S)-Oxybutynin, a drug used to treat an overactive bladder, can utilize asymmetric synthesis methods to construct the key optically active tertiary alcohol, (S)-CHPGA. sumitomo-chem.co.jp While the specific use of this compound is one of several asymmetric strategies available, it represents a powerful approach for generating such chiral alcohols.

The synthesis of Linezolid, an important antibacterial agent, involves the creation of a chiral oxazolidinone ring structure. bohrium.comptfarm.pl While industrial syntheses may utilize different routes, the principles of using chiral auxiliaries like this compound to control stereochemistry are fundamental to the development of such processes. The synthesis of (S)-4-Phenyl-2-oxazolidinone, another Evans' auxiliary, is a key intermediate for the cholesterol-lowering medication Ezetimibe, showcasing the industrial relevance of this class of compounds.

Furthermore, a patent for inhibitors of mutant IDH proteins, which are implicated in certain cancers, describes the synthesis of the this compound auxiliary itself as a key starting material (Intermediate A) for the preparation of more complex drug candidates. google.com This demonstrates its role not just as a transient auxiliary but also as a core structural component in certain pharmaceutical compounds.

The demand for enantiomerically pure drugs has driven the development of efficient methods for creating chiral intermediates. ptfarm.pl The use of this compound in asymmetric alkylations and aldol reactions provides a reliable pathway to such building blocks, which are crucial for the synthesis of a wide range of therapeutics. rsc.org

Table of Reaction Data:

| Reaction Type | Substrates | Product Fragment | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Evans Syn Aldol | N-acyl-thiazolidinethione, Acetaldehyde | C16-C23 fragment of Iriomoteolide 1a | 80% | 20:1 | nih.gov |

| Evans Syn Aldol | N-acyl-thiazolidinethione, Thioimide 11 | Secondary alcohol 12 for Iriomoteolide 1a fragment | 86% | >20:1 | nih.gov |

Advanced Analytical Techniques for the Characterization and Enantiopurity Determination of R 4 Isobutyloxazolidin 2 One and Its Adducts

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are powerful, non-destructive techniques that provide information about the stereochemistry of chiral molecules by measuring their interaction with polarized light. nihs.go.jp

Optical Rotation

Optical rotation measures the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.org The specific rotation, a standardized measure of this rotation, is a characteristic physical property of a chiral compound. wikipedia.orgmasterorganicchemistry.com For (R)-4-Isobutyloxazolidin-2-one, the specific rotation is a fundamental parameter used to confirm its enantiomeric identity. The direction of rotation (dextrorotatory (+) or levorotatory (-)) and its magnitude are key identifiers. nihs.go.jp The optical purity of a sample can be estimated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. wikipedia.orglibretexts.org However, this method's accuracy can be influenced by factors such as concentration, temperature, solvent, and the presence of impurities. rsc.org

Table 1: Illustrative Optical Rotation Data

| Compound | Specific Rotation [α]D (degrees) | Concentration (c) | Solvent |

|---|---|---|---|

| This compound | +16.5 | 1 g/100mL | Chloroform |

| (S)-4-Isobutyloxazolidin-2-one | -16.5 | 1 g/100mL | Chloroform |

Note: These are representative values and may vary based on experimental conditions.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.comunivr.it This technique provides detailed information about the stereochemical features of a molecule and is particularly useful for analyzing molecules with chromophores near the chiral center. rsc.org A CD spectrum, which plots the difference in absorbance (ΔA) or ellipticity (θ) against wavelength, is unique to a specific enantiomer. photophysics.comunivr.it The enantiomer will exhibit a mirror-image CD spectrum. researchgate.net

CD spectroscopy is highly sensitive to the absolute configuration and conformation of molecules. For adducts of this compound, CD can be used to determine the stereochemistry of newly formed chiral centers by analyzing the resulting Cotton effects. icm.edu.pl The sign and magnitude of these effects are directly related to the spatial arrangement of the atoms. In some cases, theoretical calculations are employed to simulate CD spectra, which can then be compared with experimental data to confirm stereochemical assignments. icm.edu.pl

Table 2: Representative Circular Dichroism Data for a Chiral Adduct

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 210 | +15,000 |

| 222 | -8,000 |

| 235 | +5,000 |

Note: This table illustrates hypothetical data for a diastereomeric adduct of this compound, showing characteristic positive and negative Cotton effects.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and purity of organic compounds. While enantiomers are indistinguishable in a standard NMR spectrum, the formation of diastereomers by reacting a chiral substrate with a chiral auxiliary like this compound allows for their differentiation. wikipedia.org The resulting diastereomers have distinct chemical shifts and coupling constants in their NMR spectra. nih.gov

The diastereomeric purity of adducts formed from this compound can be accurately determined by integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum. sci-hub.ru Specific protons or carbons in the auxiliary or the substrate that are in close proximity to the newly formed chiral center will exhibit the most significant differences in chemical shifts.

For instance, in the acylation of this compound, the signals of the protons on the isobutyl group or the proton at the C4 position can be used to determine the diastereomeric ratio. The use of chiral derivatizing agents, such as Mosher's acid, can also be employed to create diastereomeric esters or amides, which can then be analyzed by NMR to determine the enantiomeric excess of alcohols and amines. wikipedia.org

Table 3: Example of ¹H NMR Data for Diastereomeric Adducts

| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration |

|---|---|---|---|

| (R,R)-Adduct | H-α | 4.25 | 95 |

| (R,S)-Adduct | H-α | 4.20 | 5 |

Note: This table shows hypothetical chemical shifts and integrations for the α-proton of two diastereomeric adducts, indicating a diastereomeric ratio of 95:5.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a powerful separation technique used to resolve enantiomers, allowing for the precise determination of enantiomeric excess (ee). wikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation and quantification of enantiomers. jsmcentral.org Various types of chiral stationary phases are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. sigmaaldrich.comnih.gov The choice of CSP and mobile phase is crucial for achieving optimal separation. For the analysis of this compound and its adducts, a suitable chiral HPLC method can be developed to separate the (R) and (S) enantiomers. rsc.org The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Table 4: Representative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| This compound | 8.5 | 99.5 |

| (S)-4-Isobutyloxazolidin-2-one | 10.2 | 0.5 |

Note: Hypothetical HPLC data showing the separation of enantiomers with an enantiomeric excess of 99% for the (R)-enantiomer.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another effective technique for separating volatile chiral compounds. gcms.cz Similar to chiral HPLC, it utilizes a chiral stationary phase, often based on derivatized cyclodextrins. chrom-china.com Chiral GC can be used to determine the enantiomeric purity of this compound itself, provided it is sufficiently volatile, or of its volatile derivatives. The enantiomeric excess is determined from the relative peak areas in the gas chromatogram. libretexts.org

Table 5: Illustrative Chiral GC Separation Parameters

| Parameter | Value |

|---|---|

| Column | Cyclodex-B |

| Initial Oven Temperature | 40 °C (hold 5 min) |

| Temperature Ramp 1 | 3 °C/min to 200 °C |

| Temperature Ramp 2 | 25 °C/min to 220 °C (hold 1 min) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

Note: This table provides an example of GC conditions that could be used for chiral separations, based on typical parameters. wisc.edu

Future Research Directions and Emerging Applications of R 4 Isobutyloxazolidin 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering enhanced safety, better process control, and improved efficiency. nih.govbeilstein-journals.orgmdpi.com (R)-4-Isobutyloxazolidin-2-one and related Evans auxiliaries are being adapted for these modern platforms.

A key challenge in flow chemistry is the purification of intermediates and products. Research has focused on developing supported versions of Evans auxiliaries to facilitate separation. One innovative approach is the use of fluorous-supported oxazolidinone chiral auxiliaries. nih.govcollectionscanada.gc.cagoogle.com By attaching a perfluoroalkyl chain to the oxazolidinone core, the auxiliary and its derivatives become soluble in fluorous solvents, allowing for easy separation from non-fluorous reaction components via fluorous solid-phase extraction (FSPE). nih.govcollectionscanada.gc.ca This technique is highly compatible with automated and parallel synthesis workflows, as it simplifies purification and allows for the recovery and recycling of the valuable chiral auxiliary. nih.govgoogle.com

Similarly, immobilizing the oxazolidinone auxiliary on a polymer resin, such as a 2-chlorotrityl-chloride resin, enables its use in solid-phase synthesis. bath.ac.uk This approach not only simplifies purification by simple filtration but also allows for the auxiliary to be recycled multiple times with minimal loss of stereoselectivity. bath.ac.uk These supported systems are instrumental in adapting the reliable stereocontrol of this compound to automated synthesis platforms, which are increasingly used for high-throughput screening and the rapid generation of compound libraries. nih.govgoogle.com The development of such systems for multi-step syntheses, where products from one flow reactor are directly channeled into the next, represents a major step towards fully automated and efficient chemical manufacturing. mdpi.comscielo.br

Exploration of this compound in Organocatalysis and Ligand Design

Beyond its traditional role as a stoichiometric chiral auxiliary, the this compound scaffold is finding new life in the realm of catalysis, both as a component of organocatalysts and as a building block for chiral ligands.

Organocatalysis: The chiral oxazolidinone ring is being explored as a central motif in the design of new organocatalysts. researchgate.netacs.orgnih.govnih.gov For example, organocatalytic methods have been developed for the asymmetric synthesis of the oxazolidinone core itself, highlighting the ring's importance. researchgate.netacs.orgnih.gov Furthermore, derivatives of chiral oxazolidinones are used to catalyze reactions. Cinchona alkaloid-derived aminothiourea catalysts have been employed in formal [3+2] cycloadditions to create chiral 2-oxazolidinones, demonstrating a catalytic route to this important structural class. nih.gov The inherent chirality and rigid structure of the oxazolidinone ring make it an attractive scaffold for creating new catalysts that operate via mechanisms like hydrogen bonding or iminium ion formation. snnu.edu.cnmdpi.com

Ligand Design: The synthesis of enantiomerically pure ligands is crucial for transition metal-catalyzed asymmetric reactions. This compound serves as a valuable chiral precursor for complex ligands. nih.govacs.org Chiral bis(oxazoline) (BOX) ligands, for instance, are highly successful in a multitude of asymmetric reactions. The synthesis of these ligands often starts from chiral β-amino alcohols, which can be readily derived from the corresponding Evans auxiliaries. acs.orgrsc.org The resulting metal complexes, for example with ruthenium, palladium, or iron, are effective catalysts for reactions such as asymmetric hydrogenation, Diels-Alder reactions, and 1,3-dipolar cycloadditions. nih.govrsc.orgacs.org The modular nature of these ligands allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific transformations. acs.orgsnnu.edu.cn

| Catalyst/Ligand Type | Application | Relevant Compounds |

| Fluorous-Supported Oxazolidinone | Asymmetric Aldol (B89426) & Conjugate Addition with FSPE Purification | Perfluoroalkyl-tagged this compound |

| Polymer-Supported Oxazolidinone | Recyclable Auxiliary for Asymmetric Alkylation | (R)-4-(hydroxybenzyl)oxazolidin-2-one on resin |

| Cinchona Alkaloid-Thiourea | Organocatalytic Cycloaddition | Aminothiourea catalysts |

| Chiral Bis(oxazoline) (BOX) Ligands | Asymmetric Hydrogenation, Diels-Alder, Cycloadditions | Bis(oxazoline)palladium(II) complexes, Bis(oxazoline)iron(III) complexes |

Sustainable Chemistry Approaches and Industrial Scale-Up Considerations

The principles of green chemistry—reducing waste, using renewable feedstocks, and designing safer processes—are increasingly influencing synthetic strategy. researchgate.net Research into this compound is reflecting these priorities, particularly concerning its synthesis, use, and recycling on an industrial scale.

A primary focus is the development of recyclable auxiliaries. As mentioned, polymer- and fluorous-supported versions allow for the recovery and reuse of the auxiliary, which is economically and environmentally beneficial, especially for large-scale production. nih.govbath.ac.uk This addresses one of the main drawbacks of using stoichiometric chiral auxiliaries: the generation of waste. bath.ac.uk

The synthesis of the auxiliary itself is also a target for green innovation. Traditionally derived from amino acids, which are renewable feedstocks, efforts are underway to make the synthetic routes even more sustainable. This includes exploring plant-derived catalysts and solvent-free reaction conditions. researchgate.netrsc.org

From an industrial scale-up perspective, safety is a major consideration. A widely used method for cleaving the auxiliary from the product involves lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂). Recent studies have shown that this reaction can generate a significant amount of oxygen gas, which poses a safety risk when performed on a large scale in the presence of flammable organic solvents. acs.org Research is now focused on understanding the mechanism of this gas evolution and developing modified, safer cleavage protocols. acs.org This includes strategies like limiting the equivalents of hydrogen peroxide to control the reaction rate and prevent dangerous off-gassing, ensuring the process can be implemented safely in manufacturing settings. acs.org

Potential Novel Applications in Materials Science or Supramolecular Chemistry

The well-defined stereochemistry and rigid, polar structure of the this compound scaffold make it an intriguing building block for creating advanced materials and complex molecular assemblies.

Materials Science: The incorporation of chiral units like this compound into polymer backbones is an emerging area of research. anu.edu.aumdpi.com4tu.nl Such chiral polymers can exhibit unique properties, including the ability to form helical structures or respond to specific stimuli, making them candidates for applications in chiral separations, sensing, or as specialized optical materials. The oxazolidinone moiety can be introduced either as a pendant group on a polymer chain or as a key part of the monomer unit itself. For example, research into poly(2-oxazoline)s, a class of polymers with diverse applications, could be expanded to include chiral monomers derived from this compound to create novel functional materials. mdpi.com

Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding. rsc.org A significant finding is that the chirality of oxazolidinone derivatives dictates the type of supramolecular structures they form in the solid state. rsc.orgrsc.org Analysis of crystal structures has revealed that enantiopure oxazolidinones, such as the (R)- or (S)-isomers, tend to form linear chain motifs through hydrogen bonding. In contrast, racemic mixtures (containing both R and S isomers) predominantly form closed-ring dimeric synthons. rsc.orgrsc.org This chirality-dependent self-assembly provides a powerful tool for crystal engineering. By choosing between a pure enantiomer or a racemate of an oxazolidinone derivative, chemists can predictably control the resulting supramolecular architecture, opening up possibilities for designing materials with specific packing arrangements and properties. rsc.org This principle could be applied to create functional materials for nonlinear optics, piezoelectricity, or host-guest systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-Isobutyloxazolidin-2-one, and how can reproducibility be ensured?

- Methodology : Focus on stereoselective synthesis using chiral auxiliaries or catalysts. Key steps include:

- Reaction Optimization : Vary solvent polarity (e.g., THF vs. DCM) and temperature (0°C to reflux) to assess enantiomeric excess (ee) via chiral HPLC .

- Characterization : Confirm purity (>95%) using , , and high-resolution mass spectrometry (HRMS). For reproducibility, document reaction times, stoichiometry, and purification methods (e.g., column chromatography gradients) in detail .

- Data Table Example :

| Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| THF | 25 | 78 | 92 |

| DCM | 40 | 65 | 85 |

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C (refrigerated), 25°C (ambient), and 40°C (stress).

- Humidity : 60% RH (controlled) vs. 90% RH (accelerated degradation).

- Analysis : Monitor degradation via HPLC-UV at 254 nm and track chiral integrity using polarimetry .

- Critical Consideration : Align protocols with institutional safety guidelines for handling hygroscopic or light-sensitive compounds .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

- Methodology : Combine multiple techniques:

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-computed models to assign absolute configuration .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the isobutyl group and oxazolidinone ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

- Methodology :

- Benchmarking : Compare DFT (e.g., B3LYP/6-31G*) calculations of reaction transition states with experimental kinetic data (e.g., Arrhenius plots).

- Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) and adjust solvent effect parameters in simulations .

- Collaboration : Cross-validate results with independent labs to rule out instrumentation bias .

Q. What strategies are recommended for investigating the compound’s role in asymmetric catalysis, particularly in chiral induction?

- Methodology :

- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIEs) to identify rate-determining steps in catalytic cycles.

- In-situ Monitoring : Employ or IR spectroscopy to track intermediate formation during reactions .

- Comparative Studies : Test structurally analogous oxazolidinones (e.g., (S)-enantiomer or phenyl-substituted variants) to isolate steric/electronic contributions .

Q. How can researchers address ethical and reproducibility challenges when sharing data on this compound?

- Methodology :

- Data Transparency : Publish raw spectral data, chromatograms, and crystallographic CIF files in supplementary materials with DOI-linked repositories .

- Ethical Frameworks : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles and obtain ethical clearance for studies involving biological testing .

Contradiction Analysis & Validation

Q. How should conflicting reports about the compound’s solubility in polar aprotic solvents be addressed?

- Methodology :

- Systematic Testing : Measure solubility in DMSO, DMF, and acetonitrile using gravimetric or UV-vis methods under controlled humidity.

- Statistical Validation : Apply ANOVA to compare results across labs, accounting for batch-to-batch variability in compound purity .

Q. What steps are critical for validating the compound’s biological activity claims in peer-reviewed studies?

- Methodology :

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) with IC determinations across three independent trials.

- Control Experiments : Include enantiomer ((S)-4-Isobutyloxazolidin-2-one) and vehicle controls to confirm stereospecific effects .

Guidance for Experimental Design

- Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "Does this compound (Intervention) enhance enantioselectivity (Outcome) in aldol reactions (Population) compared to (S)-enantiomer (Comparison)?" .

- Ethical Compliance : Document safety protocols (e.g., fume hood use, waste disposal) per OSHA guidelines and institutional review board (IRB) approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.